2-Amino-3-benzoylquinazolin-4(3H)-one
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Overview
Description
2-amino-3-benzoyl-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of 2-amino-3-benzoyl-quinazolin-4-one consists of a quinazolinone core with an amino group at the 2-position and a benzoyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-benzoyl-quinazolin-4-one typically involves the condensation of anthranilic acid with benzoyl chloride to form 2-phenyl-benzo[d][1,3]oxazin-4-one. This intermediate is then refluxed with hydrazine hydrate to yield the desired product . The reaction conditions often include the use of ethanol as a solvent and glacial acetic acid as a catalyst .
Industrial Production Methods
Industrial production methods for quinazolinone derivatives, including 2-amino-3-benzoyl-quinazolin-4-one, often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-amino-3-benzoyl-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Glacial acetic acid, palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinazolinone derivatives with additional oxygen-containing functional groups, while reduction can yield amine derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-amino-3-benzoyl-quinazolin-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and proteins involved in cancer cell proliferation and survival . The compound can intercalate into DNA, leading to the inhibition of DNA replication and protein synthesis, ultimately resulting in cell death .
Comparison with Similar Compounds
Similar Compounds
2-phenyl-quinazolin-4-one: This compound has a similar quinazolinone core but lacks the amino and benzoyl groups.
3-(substituted-benzylideneamino)-quinazolin-4-one: These derivatives have various substituents at the benzylideneamino group, leading to different biological activities.
Uniqueness
2-amino-3-benzoyl-quinazolin-4-one is unique due to the presence of both the amino and benzoyl groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its ability to interact with specific molecular targets, making it a valuable compound for drug discovery and development .
Properties
CAS No. |
52393-73-4 |
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Molecular Formula |
C15H11N3O2 |
Molecular Weight |
265.27 g/mol |
IUPAC Name |
2-amino-3-benzoylquinazolin-4-one |
InChI |
InChI=1S/C15H11N3O2/c16-15-17-12-9-5-4-8-11(12)14(20)18(15)13(19)10-6-2-1-3-7-10/h1-9H,(H2,16,17) |
InChI Key |
WJWAKJOXEDHBJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C(=O)C3=CC=CC=C3N=C2N |
Origin of Product |
United States |
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